molecular formula C14H6F6N4O6 B14647990 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 51859-15-5

N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline

Cat. No.: B14647990
CAS No.: 51859-15-5
M. Wt: 440.21 g/mol
InChI Key: SXNNLNVWPYMPLX-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with trifluoromethyl groups and nitro groups, making it highly reactive and suitable for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves the nitration of N-[3,5-Bis(trifluoromethyl)phenyl]aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds, interact with nucleophiles, and undergo redox reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to its combination of trifluoromethyl and nitro groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

51859-15-5

Molecular Formula

C14H6F6N4O6

Molecular Weight

440.21 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline

InChI

InChI=1S/C14H6F6N4O6/c15-13(16,17)6-1-7(14(18,19)20)3-8(2-6)21-12-10(23(27)28)4-9(22(25)26)5-11(12)24(29)30/h1-5,21H

InChI Key

SXNNLNVWPYMPLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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